2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is an organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phenoxy group that is further substituted with methyl groups, enhancing its chemical properties and reactivity.
This compound can be synthesized through several methods involving the reaction of 3,4-dimethylphenol with benzoic acid derivatives. The synthesis typically requires specific reagents and controlled conditions to achieve the desired product.
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is classified as a benzoic acid derivative. Its structural features categorize it within the broader class of aromatic compounds, specifically those containing phenolic and carboxylic functional groups.
The synthesis of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid generally involves multiple steps:
The reaction conditions must be optimized for temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents include dichloromethane or dimethylformamide, while temperatures are often maintained between room temperature and reflux conditions depending on the specific reactions involved.
The molecular formula for 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is , indicating the presence of carbon, hydrogen, and oxygen atoms.
Property | Data |
---|---|
Molecular Weight | 295.34 g/mol |
IUPAC Name | 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid |
InChI Key | XXXXXX |
Canonical SMILES | Cc1ccc(cc1)C(c2ccccc(c2)C(=O)O)O |
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with biological molecules. The phenoxy and benzoic acid moieties can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially influencing their activity.
The binding affinity and specificity towards different molecular targets are often evaluated using techniques such as surface plasmon resonance or enzyme inhibition assays to quantify interactions.
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid has several scientific applications:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5